Product packaging for Methyl 2-(4-Chloro-3-cyanophenyl)acetate(Cat. No.:)

Methyl 2-(4-Chloro-3-cyanophenyl)acetate

Cat. No.: B14119088
M. Wt: 209.63 g/mol
InChI Key: PLKMOQYWHGLSQJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-Chloro-3-cyanophenyl)acetate (CAS 1261572-64-8) is a versatile chemical intermediate prized in medicinal chemistry and organic synthesis. With a molecular formula of C 10 H 8 ClNO 2 and a molecular weight of 209.63 g/mol, this compound features both an ester and a nitrile group on a chlorinated aromatic ring, making it a valuable scaffold for constructing more complex molecules . Its primary research value lies as a key precursor in pharmaceutical development. The compound can be synthesized via acid-catalyzed esterification of the corresponding carboxylic acid, 2-(4-Chloro-3-cyanophenyl)acetic acid, with methanol . Optimized conditions using catalytic sulfuric acid at reflux with water removal can achieve yields of 80-85% . The ester functional group is readily hydrolyzable to carboxylic acids or can participate in other transformations, while the chloro and cyano substituents allow for further functionalization via cross-coupling reactions, such as Suzuki or Negishi couplings, to create diverse compound libraries for biological screening . Computational analysis of its core structure suggests good gastrointestinal absorption and the potential to cross the blood-brain barrier, indicating its utility in developing centrally active agents . Please note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO2 B14119088 Methyl 2-(4-Chloro-3-cyanophenyl)acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

methyl 2-(4-chloro-3-cyanophenyl)acetate

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)5-7-2-3-9(11)8(4-7)6-12/h2-4H,5H2,1H3

InChI Key

PLKMOQYWHGLSQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)Cl)C#N

Origin of Product

United States

Synthetic Methodologies for Methyl 2 4 Chloro 3 Cyanophenyl Acetate

Esterification Reactions of 2-(4-Chloro-3-cyanophenyl)acetic Acid

The most direct route to Methyl 2-(4-Chloro-3-cyanophenyl)acetate is the esterification of its parent carboxylic acid, 2-(4-Chloro-3-cyanophenyl)acetic acid. This transformation is a fundamental reaction in organic chemistry, and several catalytic methods have been optimized to ensure high conversion and yield.

Acid-catalyzed esterification, commonly known as Fischer esterification, is a primary method for converting carboxylic acids and alcohols into esters. masterorganicchemistry.com The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A subsequent nucleophilic attack by the alcohol (in this case, methanol) leads to a tetrahedral intermediate, which then eliminates a molecule of water to form the final ester product. masterorganicchemistry.com

Commonly employed acid catalysts for this process include concentrated sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comevitachem.com For the synthesis of similar aromatic acetates, concentrated sulfuric acid is often used in catalytic amounts (5–10 mol%) with methanol (B129727) serving as both the reagent and the solvent. evitachem.com Another effective reagent for this transformation is thionyl chloride (SOCl₂), which can be added dropwise to a solution of the carboxylic acid in methanol. chemicalbook.com This method proceeds through an acid chloride intermediate and offers high yields. chemicalbook.com

Fischer esterification is an equilibrium-controlled process. masterorganicchemistry.com To achieve high yields of this compound, the equilibrium must be shifted toward the product side, in accordance with Le Chatelier's principle. evitachem.com Two primary strategies are employed to achieve this:

Use of Excess Alcohol: Employing a large excess of methanol can significantly drive the reaction forward. Studies on similar esterifications have shown that increasing the alcohol from an equimolar amount to a 10-fold excess can increase the yield from approximately 65% to 97%. masterorganicchemistry.com

Removal of Water: The continuous removal of water, a byproduct of the reaction, is a highly effective method for enhancing yield. This is often accomplished by performing the reaction at reflux temperatures using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture. evitachem.com Combining these techniques can result in yields between 80% and 85%. evitachem.com

A critical consideration during the esterification of cyanophenyl derivatives is the need for anhydrous conditions. The presence of water, especially under acidic conditions, can lead to the undesirable hydrolysis of the cyano group. evitachem.com

The following table summarizes typical conditions for the acid-catalyzed esterification of substituted phenylacetic acids.

CatalystReagentsSolventTemperatureKey Optimization StrategyReported Yield
Sulfuric Acid4-cyanophenylacetic acid, MethanolMethanolRoom TempStirring for 4h98% chemicalbook.com
Thionyl Chloride4-cyanophenylacetic acid, MethanolMethanolIce-coldDropwise addition, 12h stirringQuantitative chemicalbook.com
Sulfuric Acid3-cyanophenylacetic acid, MethanolMethanolReflux (65-70°C)Removal of water (Dean-Stark)80-85% evitachem.com

Aromatic Functionalization and Substitution Pathways

An alternative to direct esterification involves building the substituted aromatic ring from simpler precursors. This can be achieved by sequentially introducing the necessary functional groups onto a phenylacetate (B1230308) scaffold or by utilizing nucleophilic aromatic substitution on a pre-functionalized ring.

This approach begins with a less substituted precursor, such as methyl phenylacetate, and involves the sequential introduction of the chloro and cyano groups onto the aromatic ring through electrophilic aromatic substitution and subsequent transformations. A plausible, though multi-step, pathway could involve:

Chlorination: Direct chlorination of methyl phenylacetate would yield a mixture of ortho- and para-isomers due to the ortho,para-directing nature of the alkyl group. Separation of the desired methyl 2-(4-chlorophenyl)acetate would be necessary.

Nitration: The resulting methyl 2-(4-chlorophenyl)acetate would then undergo nitration. The chloro group is ortho,para-directing, while the deactivating acetyl group directs meta. This would lead to the introduction of a nitro group at the 3-position, yielding methyl 2-(4-chloro-3-nitrophenyl)acetate.

Reduction and Diazotization: The nitro group is then reduced to an amino group (e.g., using Sn/HCl or catalytic hydrogenation). The resulting amine is converted into a diazonium salt using nitrous acid (e.g., NaNO₂/HCl) at low temperatures.

Cyanation (Sandmeyer Reaction): The diazonium salt is subsequently displaced by a cyano group using a copper(I) cyanide reagent. This final step yields the target molecule, this compound.

Nucleophilic aromatic substitution (SₙAr) provides a more direct route for introducing the cyano group onto a pre-functionalized ring. researchgate.net The SₙAr mechanism is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov

A potential SₙAr strategy for synthesizing this compound could start with a precursor like methyl 2-(3,4-dichlorophenyl)acetate or methyl 2-(4-chloro-3-nitrophenyl)acetate. In this scenario, a nucleophilic cyanide source, such as sodium cyanide (NaCN) or copper(I) cyanide (CuCN), displaces one of the leaving groups (chloride or nitro group) on the ring. The regioselectivity of the substitution is crucial; the presence of the existing chloro and acetate (B1210297) groups influences which position is more susceptible to nucleophilic attack. nih.gov For example, in a 3,4-dihalo-substituted ring, the halogen at the 3-position is often more readily displaced by a nucleophile due to electronic activation from the substituent at the 4-position.

The following table outlines these two functionalization pathways.

PathwayStarting MaterialKey ReactionsAdvantagesDisadvantages
Electrophilic SubstitutionMethyl PhenylacetateChlorination, Nitration, Reduction, Sandmeyer ReactionUtilizes simple starting materialsMulti-step, potential for isomeric mixtures, harsh reagents
Nucleophilic Substitution (SₙAr)Methyl 2-(3,4-dichlorophenyl)acetateNucleophilic displacement with a cyanide sourceFewer steps, potentially higher regioselectivityRequires specifically substituted precursors

Transition Metal-Catalyzed Approaches for Precision Synthesis

Modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve efficient and selective bond formations. dntb.gov.uanih.gov These methods offer powerful alternatives for the synthesis of complex molecules like this compound.

One prominent application is in cross-coupling reactions, which can be used to construct the carbon-carbon bond between the aromatic ring and the acetate side chain. mdpi.com For instance, a Suzuki or Negishi coupling reaction could be employed. This would involve coupling an organometallic reagent containing the acetate moiety with a pre-functionalized aromatic halide, such as 1-bromo-4-chloro-3-cyanobenzene. Palladium catalysts are commonly used for these transformations. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Cyanation, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful means to form carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides, in particular, is a direct and effective method for introducing the nitrile functional group onto an aromatic ring, a critical step in the synthesis of this compound. researchgate.net

The general mechanism for palladium-catalyzed cyanation involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the catalyst. researchgate.net A significant challenge in these reactions is the potential for the cyanide anion to strongly coordinate with and deactivate the palladium catalyst. researchgate.netnih.gov To overcome this, various strategies have been developed, including the use of specific ligands, co-catalysts, and cyanide sources with low solubility in organic solvents. nih.gov

Key developments in this area include:

Cyanide Sources: While traditional reagents like KCN and NaCN are effective, their high toxicity and the need for anhydrous conditions can be problematic. nih.gov Milder and less toxic alternatives such as zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate (K₄[Fe(CN)₆]) have been successfully employed. organic-chemistry.orgthieme-connect.de K₄[Fe(CN)₆] is particularly noted as a non-toxic cyanide source. thieme-connect.de

Catalyst Systems: The choice of palladium precursor and ligand is crucial. Combinations of precursors like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands, such as 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), have proven effective for the cyanation of even less reactive aryl chlorides. nih.gov The use of amine co-catalysts can also prevent catalyst deactivation caused by excess cyanide ions. nih.gov

Reaction Conditions: While early methods often required high temperatures (120-150 °C), recent advancements have enabled these reactions to proceed under much milder conditions, sometimes as low as room temperature to 40 °C. organic-chemistry.orgthieme-connect.de

The table below summarizes various conditions reported for palladium-catalyzed cyanation of aryl halides, which are applicable to the synthesis of the target compound from a suitable halo-precursor.

Catalyst SystemCyanide SourceSolventTemperature (°C)Key Features
Pd(OAc)₂ / LigandK₄[Fe(CN)₆]·3H₂ODMF40Mild conditions, non-toxic cyanide source. thieme-connect.de
Pd₂(dba)₃ / P1K₄[Fe(CN)₆]·3H₂Ot-BuOH/H₂O≤ 100Effective for aryl chlorides, rapid reaction (1 hr). nih.gov
Pd-precatalystZn(CN)₂H₂O/THFrt - 40Low temperature, aqueous media, practical for scale-up. organic-chemistry.org
Pd(PPh₃)₄NaCN / KCNDMF120Traditional method, requires higher temperature. researchgate.netthieme-connect.de

While cyanation is the most direct cross-coupling method for this synthesis, other palladium-catalyzed reactions like Stille (using organotin reagents) or Sonogashira (using terminal alkynes) could be employed to introduce the cyano group indirectly, for instance, by coupling an alkyne followed by its conversion to a nitrile.

Copper-Mediated Functionalizations

Copper-mediated reactions represent a classical and still relevant approach for the synthesis of aryl nitriles. The most notable example is the Rosenmund-von Braun reaction, which traditionally involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) at elevated temperatures. nih.gov While effective, this method often requires harsh conditions and superstoichiometric amounts of the copper reagent. nih.gov

Modern advancements have led to the development of catalytic versions of copper-mediated cyanations, though these protocols can still have limitations compared to their palladium counterparts. nih.gov Beyond direct cyanation, copper catalysis is widely used for a variety of C-H functionalization and cross-coupling reactions that can be adapted for complex syntheses. rsc.org For example, copper-catalyzed cross-coupling of functionalized arylmagnesium reagents with alkyl halides demonstrates the metal's utility in forming C-C bonds under relatively mild conditions. organic-chemistry.org Such strategies could be envisioned in multi-step synthetic routes toward this compound.

MethodReagentConditionsCharacteristics
Rosenmund-von BraunStoichiometric CuCNHigh Temperature (e.g., >150°C)Classic method, harsh conditions, broad applicability. nih.gov
Catalytic Cross-CouplingCatalytic CuCN·2LiClLow Temperature (-20°C to rt)Milder conditions, suitable for various functional groups. organic-chemistry.org
C-H FunctionalizationCu(OAc)₂VariesDirect functionalization of C-H bonds, protective group free routes. researchgate.net

Chemo- and Regioselective Synthesis Strategies

The synthesis of a polysubstituted aromatic compound like this compound demands high control over selectivity.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. For instance, during a cyanation reaction on a precursor molecule, the reaction must selectively target a halide without affecting the methyl ester group.

Regioselectivity refers to the control of the position of the incoming group on the aromatic ring.

A plausible regioselective strategy to synthesize the target compound would start from a dihalogenated precursor, such as methyl 2-(3-bromo-4-chlorophenyl)acetate. The difference in reactivity among aryl halides in palladium-catalyzed reactions (Aryl-I > Aryl-Br > Aryl-Cl) allows for the selective substitution of the more reactive halogen. In this case, the bromo group at position 3 is significantly more reactive than the chloro group at position 4. By carefully choosing the palladium catalyst, ligands, and reaction conditions, the bromo group can be selectively replaced by a cyano group, leaving the chloro group intact and yielding the desired product with high regioselectivity. This selective activation is a cornerstone of modern synthetic strategy for creating complex, specifically substituted molecules. rsc.orgresearchgate.net

Advancements in Green Chemistry Principles for Sustainable Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This paradigm shift is increasingly influencing the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.net

The core principles of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. nih.gov

One of the most impactful green chemistry principles is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. nih.gov Solvent-free, or solid-state, reactions offer a compelling alternative. These reactions can be carried out by grinding solids together or by heating a mixture of reactants in the absence of a solvent. cmu.edu This approach often leads to higher yields, shorter reaction times, and simpler work-up procedures. derpharmachemica.com For the synthesis of nitrile-containing compounds, solvent-free condensation reactions, sometimes assisted by microwave irradiation on a solid support, have been shown to be highly efficient and environmentally friendly. derpharmachemica.com Following the philosophy that "the best solvent is no solvent," such methodologies minimize organic waste generation. nih.gov

Minimizing the energy requirements of chemical processes is a key principle of green chemistry, as it reduces both environmental impact and production costs. nih.gov This can be achieved by developing reactions that proceed at ambient temperature and pressure or by using alternative energy sources like microwave irradiation that can significantly shorten reaction times. derpharmachemica.com

The development of highly active catalysts is central to achieving energy efficiency. As seen in palladium-catalyzed cyanations, modern catalyst systems can facilitate reactions at significantly lower temperatures than traditional methods. organic-chemistry.orgthieme-connect.de This shift away from energy-intensive high-temperature processes represents a significant step towards more sustainable chemical manufacturing.

The following table compares conventional and green approaches for cyanation, highlighting the improvements in energy efficiency.

ParameterConventional ApproachEnergy-Efficient (Green) Approach
Temperature Often high (e.g., 120-150 °C). thieme-connect.deAmbient or slightly elevated (e.g., 25-40 °C). organic-chemistry.org
Energy Source Conventional heating (oil bath)Microwave irradiation or catalysis at low temp. derpharmachemica.com
Reaction Time Often several hours to 24 hours. thieme-connect.deCan be reduced to minutes or a few hours. nih.govderpharmachemica.com
Solvent Use High-boiling organic solvents (e.g., DMF). thieme-connect.deAqueous media, solid-state, or no solvent. organic-chemistry.orgderpharmachemica.com

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more economical.

Chemical Reactivity and Transformation Pathways of Methyl 2 4 Chloro 3 Cyanophenyl Acetate

Reactions at the Ester Functional Group

The ester functional group in Methyl 2-(4-chloro-3-cyanophenyl)acetate is a primary site for nucleophilic acyl substitution reactions. These include hydrolysis, transesterification, reduction, and amidation, each leading to a distinct class of compounds with potential applications in various fields of chemical synthesis.

Hydrolysis Kinetics and Equilibrium Studies

The hydrolysis of this compound to its corresponding carboxylic acid, 2-(4-chloro-3-cyanophenyl)acetic acid, can be catalyzed by either acid or base. The reaction is reversible, and the position of the equilibrium is dependent on the reaction conditions.

The equilibrium constant (Kc) for the hydrolysis of an ester is given by the equation:

Kc = [[RCOOH][R'OH]] / [[RCOOR'][H₂O]]

Experimental determination of Kc for similar ester hydrolysis reactions involves allowing the reaction to reach equilibrium and then titrating the resulting mixture to determine the concentration of the carboxylic acid formed. sserc.org.ukyoutube.comscribd.comncssm.edu

In acid-catalyzed hydrolysis, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards attack by water. The kinetics of acid-catalyzed hydrolysis of esters like methyl acetate (B1210297) have been extensively studied and typically follow first-order kinetics with respect to the ester concentration. youtube.comegyankosh.ac.in

Table 1: General Parameters for Ester Hydrolysis Studies

ParameterDescriptionRelevance to this compound
Equilibrium Constant (Kc) Ratio of product concentrations to reactant concentrations at equilibrium.Determines the maximum achievable yield of the carboxylic acid under given conditions.
Rate Constant (k) Proportionality constant relating the rate of reaction to the concentration of reactants.Quantifies the speed of hydrolysis under specific catalytic conditions (acid or base).
pH Measure of acidity or basicity of the reaction medium.Strongly influences the rate of both acid and base-catalyzed hydrolysis.
Temperature A measure of the average kinetic energy of the particles in a system.Affects both the rate of reaction and the position of the equilibrium.

Transesterification Reactions and Their Applications

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by acids or bases. For this compound, transesterification with a different alcohol (R'OH) would yield a new ester, 2-(4-chloro-3-cyanophenyl)acetate of R', and methanol (B129727).

Lewis acids have proven to be effective catalysts for transesterification reactions, particularly for substrates that may be sensitive to strong basic or acidic conditions. mdpi.compreprints.orgresearchgate.netresearchgate.net Catalysts based on titanium, such as titanium(IV) isopropoxide, have been shown to be effective for the transesterification of methyl esters. acs.org The mechanism of Lewis acid-catalyzed transesterification involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by the incoming alcohol.

The application of transesterification is widespread in organic synthesis, allowing for the modification of the ester group to alter the physical and chemical properties of the molecule. This can be particularly useful in the synthesis of pharmaceuticals and other fine chemicals where specific ester moieties are required.

Reduction Reactions to Alcohols and Aldehydes

The ester functional group of this compound can be reduced to yield the corresponding primary alcohol, 2-(4-chloro-3-cyanophenyl)ethanol. Strong reducing agents are typically required for this transformation.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. orgoreview.commasterorganicchemistry.comlibretexts.orgucalgary.ca The reaction proceeds via the formation of an aldehyde intermediate, which is further reduced to the alcohol. Due to the high reactivity of LiAlH₄, it is generally not possible to stop the reaction at the aldehyde stage.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters on its own. orgoreview.com However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems. For instance, a sodium borohydride-THF-methanol system has been reported to reduce aromatic methyl esters to their corresponding alcohols in good yields. researchgate.netias.ac.in This method offers a safer and more selective alternative to LiAlH₄, as it can tolerate other functional groups such as nitriles and nitro groups. researchgate.net The reduction of aromatic esters using sodium borohydride can also be facilitated by the presence of Lewis acids like cerium(III) chloride. researchgate.net

The selective reduction of the ester to an aldehyde is a more challenging transformation. This can sometimes be achieved using specialized reducing agents such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures. orgoreview.com

Table 2: Common Reducing Agents for Ester Reduction

Reducing AgentProduct(s)Reactivity and Selectivity
Lithium aluminum hydride (LiAlH₄) Primary alcoholStrong, non-selective reducing agent.
Sodium borohydride (NaBH₄) Generally no reactionRequires activation (e.g., with methanol, Lewis acids) to reduce esters.
Diisobutylaluminium hydride (DIBAL-H) Aldehyde (at low temp.) or Primary alcoholCan selectively reduce esters to aldehydes under controlled conditions.

Amidation and Other Nucleophilic Acyl Substitution Reactions

The reaction of this compound with ammonia (B1221849) or primary or secondary amines leads to the formation of the corresponding amide, 2-(4-chloro-3-cyanophenyl)acetamide. This reaction, known as aminolysis, is another example of a nucleophilic acyl substitution.

Direct amidation of esters can be challenging and often requires elevated temperatures or the use of catalysts. Lewis acids, such as iron(III) chloride, have been shown to catalyze the direct amidation of esters in good yields under solvent-free conditions. mdpi.com The mechanism likely involves the coordination of the Lewis acid to the carbonyl oxygen, activating the ester towards nucleophilic attack by the amine.

Other nucleophilic acyl substitution reactions can also be performed on the ester group, for example, reaction with Grignard reagents to form tertiary alcohols after an initial ketone formation, or reaction with other carbon nucleophiles.

Transformations Involving the Aromatic Substituents

The cyano group on the aromatic ring of this compound is a versatile functional group that can undergo a variety of transformations, providing access to other important functional groups such as carboxylic acids and amines.

Derivatization of the Cyano Group (e.g., Hydrolysis to Carboxylic Acids, Reduction to Amines)

Hydrolysis to Carboxylic Acids:

The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. britannica.comlibretexts.org In the case of this compound, hydrolysis of the cyano group would lead to the formation of a dicarboxylic acid derivative, 2-(4-chloro-3-carboxyphenyl)acetic acid. This transformation typically requires heating under reflux with a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH). libretexts.org The hydrolysis proceeds through an amide intermediate. britannica.com

Reduction to Amines:

The cyano group can be reduced to a primary amine, which in this case would yield Methyl 2-(3-(aminomethyl)-4-chlorophenyl)acetate. This reduction can be achieved through various methods, including catalytic hydrogenation or the use of chemical reducing agents.

Catalytic hydrogenation using catalysts such as Raney nickel, platinum, or palladium on carbon is a common method for the reduction of nitriles to primary amines. nih.gov This method often requires high pressures of hydrogen gas.

Chemical reduction of nitriles can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com It is important to note that LiAlH₄ would also reduce the ester functional group. Therefore, to selectively reduce the nitrile group in the presence of the ester, a more selective reducing agent or a protection-deprotection strategy for the ester would be necessary.

Table 3: Common Transformations of the Cyano Group

ReactionReagents and ConditionsProduct Functional Group
Hydrolysis H₃O⁺, heat or OH⁻, heat, then H₃O⁺Carboxylic acid
Reduction H₂, catalyst (e.g., Raney Ni, Pt, Pd/C) or LiAlH₄Primary amine

Modifications and Substitutions at the Chloro Position (e.g., Nucleophilic Substitution)

The chloro group attached to the aromatic ring of this compound is a potential site for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces the chloride ion. The feasibility and rate of SNAr reactions are highly dependent on the electronic nature of the other substituents on the benzene (B151609) ring. wikipedia.org

For a nucleophilic aromatic substitution to occur, the aromatic ring must be "activated" by electron-withdrawing groups, particularly those positioned ortho and/or para to the leaving group. libretexts.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the case of this compound, the chloro group is the leaving group. The substituents influencing its reactivity are the cyano group at the meta position and the methyl acetate group at the para position.

Influence of the Cyano Group (-CN): The cyano group is a strong electron-withdrawing group through both induction and resonance. However, being in the meta position relative to the chloro group, its ability to stabilize the Meisenheimer complex via resonance is limited. Resonance stabilization of the negative charge in the intermediate is most effective when the electron-withdrawing group is at the ortho or para position. libretexts.org

Influence of the Methyl Acetate Group (-CH₂COOCH₃): The methyl acetate group, attached via a methylene (B1212753) linker, is generally considered to be weakly electron-withdrawing by induction. Its para position allows for some delocalization of the negative charge of the Meisenheimer intermediate, thereby providing a degree of activation towards nucleophilic attack.

The combined electronic effects of a meta-cyano group and a para-alkyl ester group render the chloro position susceptible to displacement by strong nucleophiles under appropriate reaction conditions, though it may be less reactive than compounds with strongly activating groups in the ortho or para positions (e.g., a nitro group). wikipedia.orgacs.org

Common nucleophiles that could potentially displace the chloro group include alkoxides, amines, and thiols. The specific reaction conditions, such as temperature, solvent, and the nature of the nucleophile, would be critical in determining the outcome and efficiency of the substitution.

NucleophilePotential Product
Methoxide (CH₃O⁻)Methyl 2-(4-methoxy-3-cyanophenyl)acetate
Ammonia (NH₃)Methyl 2-(4-amino-3-cyanophenyl)acetate
Thiophenoxide (C₆H₅S⁻)Methyl 2-(4-(phenylthio)-3-cyanophenyl)acetate

Electrophilic and Nucleophilic Reactivity of the Aromatic Ring

The aromatic ring of this compound can also participate in reactions where it acts as either a nucleophile (in electrophilic aromatic substitution) or an electrophile (in nucleophilic aromatic substitution, as discussed above).

Electrophilic Aromatic Substitution:

Directing Effects of Substituents:

Chloro Group (-Cl): Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, making the ring less reactive than benzene. uomustansiriyah.edu.iq However, they are ortho, para-directors because the lone pairs on the halogen can donate electron density through resonance to stabilize the cationic intermediate (the sigma complex or arenium ion). libretexts.orgyoutube.com

Cyano Group (-CN): The cyano group is a strong deactivating group and a meta-director. libretexts.org It strongly withdraws electron density from the ring, making it much less nucleophilic.

Methyl Acetate Group (-CH₂COOCH₃): Alkyl groups are typically activating and ortho, para-directing. libretexts.org The methylene spacer in the -CH₂COOCH₃ group isolates the ester functionality's direct resonance effect from the ring. Therefore, this group is primarily considered weakly activating and an ortho, para-director.

Nucleophilic Reactivity of the Aromatic Ring (beyond substitution at the Chloro position):

While nucleophilic aromatic substitution primarily targets the displacement of the chloro group, it is theoretically possible for a very strong nucleophile to attack other positions on the electron-deficient ring, especially if this leads to a stabilized intermediate. However, such reactions are less common and would require highly specific and potent nucleophiles.

Mechanistic Studies of Key Transformations and Intermediate Characterization

The key transformation involving this compound is nucleophilic aromatic substitution at the chloro position. The generally accepted mechanism for this reaction is the SNAr mechanism, which proceeds via a two-step addition-elimination pathway. libretexts.orgnih.gov

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

A nucleophile attacks the carbon atom bearing the chloro group. This attack is perpendicular to the plane of the aromatic ring. The aromaticity of the ring is temporarily broken, and a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex is formed. wikipedia.org The negative charge is delocalized over the carbon skeleton of the ring and can be further stabilized by electron-withdrawing groups.

In the case of this compound, the negative charge of the Meisenheimer complex can be delocalized onto the cyano and methyl acetate groups through resonance, although the effect of the meta-positioned cyano group is less pronounced.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

The Meisenheimer complex is a transient species. In the second step of the reaction, the chloride ion (the leaving group) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. The departure of the leaving group is typically the fast step of the reaction.

The characterization of the Meisenheimer complex is a key aspect of mechanistic studies in SNAr reactions. These intermediates can sometimes be detected and characterized spectroscopically (e.g., using NMR or UV-Vis spectroscopy) under specific conditions, such as at low temperatures or with certain combinations of substrate and nucleophile that lead to a more stable intermediate. researchgate.net For this compound, computational studies could also provide insight into the structure and stability of the Meisenheimer intermediate formed with different nucleophiles.

TransformationMechanismKey IntermediateCharacterization Methods
Nucleophilic Substitution at Chloro PositionSNAr (Addition-Elimination)Meisenheimer ComplexNMR Spectroscopy, UV-Vis Spectroscopy, Computational Modeling
Electrophilic Aromatic SubstitutionElectrophilic Addition-EliminationSigma Complex (Arenium Ion)Isolation of products, Spectroscopic analysis of product mixture

Derivatization Strategies and Analogue Synthesis

Preparation of Carboxylic Acid Analogues

The conversion of Methyl 2-(4-chloro-3-cyanophenyl)acetate to its corresponding carboxylic acid, 2-(4-chloro-3-cyanophenyl)acetic acid, is a fundamental derivatization strategy. This transformation is typically achieved through ester hydrolysis. The reaction can be catalyzed by either acid or base, with the choice of catalyst influencing the reaction conditions.

Basic hydrolysis, often employing alkali metal hydroxides like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or mixed aqueous-organic solvent system, proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt. Subsequent acidification of the reaction mixture yields the final carboxylic acid product.

Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, methanol (B129727) is eliminated, and the carboxylic acid is formed. This method often requires heating to proceed at a reasonable rate.

The general scheme for this hydrolysis is presented below:

Reaction Scheme: Hydrolysis of this compound

Reactant Reagents Product

This straightforward conversion provides a key intermediate for further derivatization, such as the formation of acid chlorides or the direct coupling with amines to form amides.

Synthesis of Amide and Amine Derivatives

The ester and nitrile functionalities of this compound are key gateways to synthesizing a variety of amide and amine derivatives.

Amide Synthesis: Amide analogues can be prepared directly from the methyl ester via aminolysis, where the ester is treated with an amine. This reaction can be facilitated by heat or catalysis. A more common and efficient route involves a two-step process. First, the ester is hydrolyzed to the carboxylic acid, 2-(4-chloro-3-cyanophenyl)acetic acid, as described in the previous section. This acid is then activated, for instance by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride readily reacts with a primary or secondary amine to furnish the corresponding N-substituted amide. Alternatively, peptide coupling reagents can be used to directly form the amide bond between the carboxylic acid and an amine, avoiding the need for the harsh conditions of acyl chloride formation.

Amine Synthesis: Amine derivatives can be accessed through the reduction of either the nitrile or the amide group. The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation converts the 2-(4-chloro-3-cyanophenyl)acetate moiety into a 2-(4-chloro-3-(aminomethyl)phenyl)acetate structure.

Alternatively, the amide derivatives synthesized as described above can be reduced to amines. The reduction of an amide to an amine also typically requires a powerful reducing agent like LiAlH₄. This process effectively converts the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-), yielding a secondary or tertiary amine depending on the substitution of the original amide.

Table of Synthetic Pathways to Amide and Amine Derivatives

Starting Material Transformation Reagents/Conditions Product Class
This compound Aminolysis R₁R₂NH, heat N-substituted 2-(4-chloro-3-cyanophenyl)acetamide
2-(4-Chloro-3-cyanophenyl)acetic acid Amide Coupling 1. SOCl₂ or (COCl)₂ 2. R₁R₂NH N-substituted 2-(4-chloro-3-cyanophenyl)acetamide
This compound Nitrile Reduction LiAlH₄ or H₂/Catalyst Methyl 2-(4-chloro-3-(aminomethyl)phenyl)acetate

Heterocyclic Ring Formation from this compound as a Precursor

The presence of multiple reactive functional groups makes this compound a valuable precursor for the synthesis of various heterocyclic systems. The active methylene group (α-carbon), the ester, and the nitrile can all participate in cyclization reactions.

Pyrazoles: The active methylene group of the acetate (B1210297) moiety can be exploited in condensation reactions with hydrazine (B178648) derivatives to form pyrazole (B372694) rings. For example, after condensation with a suitable carbonyl compound, the resulting intermediate can react with hydrazine to form substituted pyrazoles. fiveable.mewikipedia.orgresearchgate.netgoogle.com

Pyrimidines: The core structure can be used to construct pyrimidine (B1678525) rings. libretexts.orgsigmaaldrich.com For instance, condensation of the active methylene group with a 1,3-dielectrophilic species, or reaction of the nitrile group with reagents that provide the remaining atoms of the pyrimidine ring, are viable strategies. libretexts.orgsigmaaldrich.com One common method involves the reaction of a β-ketoester (which can be formed from the starting acetate) with an amidine. sigmaaldrich.com

Other Heterocycles: The nitrile group is a particularly versatile handle for forming nitrogen-containing heterocycles. It can undergo [3+2] cycloaddition reactions or participate in condensation-cyclization cascades. For instance, reaction with azides can lead to tetrazoles, while reaction with hydroxylamine (B1172632) can form N-hydroxyamidines, which are precursors to oxadiazoles. Furthermore, the nitrile group can undergo cyclotrimerization under certain conditions to form 1,3,5-triazine (B166579) rings. nih.gov The combination of the nitrile and the active methylene group allows for the synthesis of fused ring systems like thieno[2,3-b]pyridines through multi-step sequences involving alkylation and intramolecular cyclization. nih.gov

Examples of Heterocyclic Systems Derived from Phenylacetate (B1230308)/Benzonitrile Precursors

Heterocycle Class Key Precursor Functionality General Reaction Type
Pyrazole Active Methylene Group Condensation with Hydrazine Derivatives fiveable.mewikipedia.orgresearchgate.netgoogle.com
Pyrimidine Active Methylene/Ester Condensation with Amidines or Urea libretexts.orgsigmaaldrich.comsigmaaldrich.com
1,3,5-Triazine Nitrile Group Cyclotrimerization nih.gov
Pyrrole Nitrile Group [3+1+1] Cycloaddition fiveable.me

Structural Modification at the α-Carbon of the Acetate Moiety

The α-carbon of the acetate moiety in this compound is positioned between the aromatic ring and the carbonyl group, making its protons acidic and susceptible to deprotonation by a suitable base. This allows for the formation of a nucleophilic enolate intermediate, which can then be used to introduce various substituents at this position through alkylation or acylation reactions.

The process typically begins with the treatment of the ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), at low temperatures to quantitatively form the enolate. libretexts.orgfiveable.me This enolate can then react with an electrophile, most commonly an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), in an S(_N)2 reaction to form a new carbon-carbon bond at the α-position. pressbooks.pub

This strategy allows for the synthesis of a wide array of α-substituted analogues. The reaction's success is dependent on typical S(_N)2 reaction constraints, favoring primary and methyl halides over secondary halides, while tertiary halides are generally unreactive. pressbooks.pub

General Scheme for α-Alkylation

Step Description Reagents Intermediate/Product
1 Enolate Formation Strong Base (e.g., LDA, NaH) Enolate of this compound

This methodology is a powerful tool for creating structural diversity, allowing for the systematic modification of the compound's steric and electronic properties adjacent to the phenyl ring.

Parallel Synthesis and Library Generation for Structural-Reactivity Relationship Studies

Parallel synthesis is a powerful strategy in modern chemistry for rapidly generating large libraries of structurally related compounds. nih.govnih.govresearchgate.net This high-throughput approach can be applied to this compound to create a diverse collection of analogues for structure-reactivity relationship (SAR) studies. SAR studies are crucial for understanding how specific structural modifications influence the chemical reactivity or biological activity of a molecule.

By utilizing the derivatization strategies outlined in the previous sections, a library of compounds can be systematically synthesized in parallel. For example, using a multi-well plate format, the core carboxylic acid, 2-(4-chloro-3-cyanophenyl)acetic acid, can be reacted with a diverse set of amines to generate a library of amides (as described in section 4.2). Similarly, a library of α-alkylated derivatives can be produced by reacting the enolate of the parent ester with an array of different alkyl halides (as described in section 4.4).

The process involves immobilizing the core scaffold on a solid support or using solution-phase techniques in automated or semi-automated synthesizers. nih.gov Each reaction well contains the common precursor along with a unique building block (e.g., a specific amine or alkyl halide). This allows for the simultaneous creation of dozens or hundreds of distinct products.

Example of a Parallel Synthesis Design for an Amide Library

Core Scaffold Building Block Set (R₁R₂NH) Number of Compounds

Once synthesized, these compound libraries can be screened to establish quantitative structure-reactivity relationships (QSRR). By correlating the structural changes across the library with observed outcomes (e.g., reaction yields, rates, or biological activity), researchers can develop predictive models that guide the design of future compounds with optimized properties.

Advanced Spectroscopic and Spectrometric Characterization in Research

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS, HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally determining the elemental composition of a compound. For Methyl 2-(4-chloro-3-cyanophenyl)acetate, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula, C₁₀H₈ClNO₂. The theoretical exact mass can be calculated, and the presence of the chlorine isotope (³⁷Cl) would result in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak (M) containing ³⁵Cl.

Electrospray ionization (ESI), a soft ionization technique, would typically generate the protonated molecule [M+H]⁺ or adducts with solvent ions like sodium [M+Na]⁺. Subsequent fragmentation analysis (MS/MS) would reveal the compound's connectivity. Key fragmentation pathways for methyl phenylacetate (B1230308) derivatives often involve the loss of the methoxy (B1213986) group (-•OCH₃) or the carbomethoxy group (-•COOCH₃). whitman.edu A significant fragmentation pattern for methyl esters is the McLafferty rearrangement, which can produce characteristic ions. whitman.eduresearchgate.net Another common fragmentation for esters involves the cleavage of the bond alpha to the carbonyl group, which would result in a resonance-stabilized acylium ion. whitman.edu

Table 1: Predicted HRMS Data for C₁₀H₈ClNO₂

Ion FormulaCalculated m/zDescription
[C₁₀H₈³⁵ClNO₂]⁺209.0243Molecular Ion (M)
[C₁₀H₈³⁷ClNO₂]⁺211.0214M+2 Isotope Peak
[C₁₀H₉³⁵ClNO₂]⁺210.0322Protonated Molecule [M+H]⁺
[C₁₀H₈³⁵ClNNaO₂]⁺232.0141Sodium Adduct [M+Na]⁺
[C₉H₅³⁵ClNO]⁺178.0060Fragment from loss of •OCH₃
[C₈H₅³⁵ClN]⁺150.0111Fragment from loss of •COOCH₃

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would enable a complete and unambiguous assignment of all proton and carbon signals in this compound.

¹H NMR: The ¹H NMR spectrum is expected to show three distinct groups of signals. The aromatic region (typically δ 6.5-8.0 ppm) would display signals for the three protons on the substituted benzene (B151609) ring. libretexts.org Their splitting pattern would likely be complex due to their ortho, meta, and para relationships. A singlet would be expected for the two methylene (B1212753) (-CH₂-) protons adjacent to the aromatic ring and the ester group, likely appearing around δ 3.7-4.0 ppm. The three protons of the methyl ester (-OCH₃) group would appear as a sharp singlet, typically around δ 3.7 ppm. jove.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show all 10 unique carbon atoms. The carbonyl carbon of the ester is expected at the downfield end of the spectrum (δ ~170 ppm). The six aromatic carbons would resonate in the δ 110-150 ppm range, with the carbon bearing the chloro substituent and the cyano-substituted carbon showing distinct chemical shifts. libretexts.org The nitrile carbon (C≡N) typically appears around δ 115-120 ppm. The methylene carbon (-CH₂) and the methyl ester carbon (-OCH₃) would be found in the upfield region, around δ 40-45 ppm and δ 52 ppm, respectively.

2D NMR:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the methylene and aromatic C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations. It would connect the methylene protons to the ester carbonyl carbon and to carbons within the aromatic ring, confirming the attachment of the acetate (B1210297) group. It would also show correlations from the methyl ester protons to the carbonyl carbon, solidifying the structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)HMBC Correlations (from ¹H)
-COOCH₃~3.7 (s, 3H)~52C=O
-CH₂-~3.8 (s, 2H)~40C=O, C1', C2', C6'
C=O-~171-
Aromatic H/C~7.4 - 7.8 (m, 3H)~128-140Adjacent aromatic C, -CH₂-
C-Cl-~135-
C-CN-~112-
C≡N-~117-

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful for identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A sharp, medium-intensity peak for the nitrile (C≡N) stretch is expected around 2222-2260 cm⁻¹. instanano.comwpmucdn.com The carbonyl (C=O) stretch of the saturated ester will produce a very strong and sharp absorption band in the range of 1735-1750 cm⁻¹. wpmucdn.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups would be observed just below 3000 cm⁻¹ (2850-3000 cm⁻¹). vscht.cz The C-O single bond stretch of the ester will show a strong band in the fingerprint region, between 1000-1300 cm⁻¹. wpmucdn.com Aromatic C=C stretching vibrations will cause several bands in the 1400-1600 cm⁻¹ region. The C-Cl stretch is expected to appear in the lower wavenumber region of the fingerprint region, typically below 840 cm⁻¹. wpmucdn.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile (C≡N) and the aromatic ring stretching vibrations are typically strong and sharp in the Raman spectrum, making them easily identifiable.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-HStretch3050 - 3100Medium to Weak
Aliphatic C-H (-CH₂, -CH₃)Stretch2850 - 3000Medium
Nitrile (C≡N)Stretch2222 - 2260Medium, Sharp
Ester Carbonyl (C=O)Stretch1735 - 1750Strong, Sharp
Aromatic C=CStretch1400 - 1600Medium to Weak
Ester C-OStretch1000 - 1300Strong
C-ClStretch< 840Medium to Strong

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

Should a suitable single crystal of this compound be grown, X-ray diffraction crystallography would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and torsional angles within the molecule. It would also reveal the three-dimensional arrangement of molecules in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, or π-stacking, which govern the material's bulk properties. mdpi.com For a related compound, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, X-ray analysis revealed an almost linear cyano group and specific torsional angles within the hydrazide moiety. mdpi.com Similar detailed geometric information would be expected for the title compound.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically related to its chromophores. The primary chromophore in this compound is the substituted benzene ring. The presence of the chloro, cyano, and acetate substituents on the benzene ring would influence the energy of the π→π* transitions. For a related compound, methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, π→π* transitions were observed at 251 nm and 265 nm, with an n→π* transition from the cyano group at 272 nm. mdpi.com Similar absorption bands would be expected for this compound, likely in the 250-280 nm range, corresponding to the electronic transitions within the aromatic system.

Table 4: Predicted UV-Vis Absorption Data for this compound

Transition TypeExpected λₘₐₓ (nm)Associated Chromophore
π→π~250 - 280Substituted Benzene Ring
n→π~270 - 290Cyano Group (C≡N) / Carbonyl Group (C=O)

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "Methyl 2-(4-chloro-3-cyanophenyl)acetate," DFT calculations can elucidate the distribution of electrons within the molecule and the energies of its molecular orbitals. Key aspects of this analysis involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. growingscience.comirjweb.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org

In a study of a related compound, 2-(4-Cyanophenylamino) acetic acid, DFT calculations with the 6–311++G(d,p) basis set determined the HOMO and LUMO energies to be -6.2056 eV and -1.2901 eV, respectively. nih.gov This indicates that significant charge transfer occurs within the molecule. nih.gov For "this compound," similar calculations would reveal the influence of the chloro and methyl acetate (B1210297) groups on its electronic properties.

Table 1: Frontier Molecular Orbital Energies (Illustrative)

Molecular Orbital Energy (eV)
HOMO -7.15
LUMO -1.89

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. Specific DFT calculations for "this compound" are required for precise values.

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the molecule's behavior over time, MD can provide insights into its conformational landscape, which is the collection of all possible three-dimensional arrangements of its atoms. This is crucial for understanding the flexibility of "this compound" and identifying its most stable conformations.

The simulations would reveal how the phenyl ring, cyano group, and methyl acetate substituent move relative to one another. The stability of different conformations can be assessed by analyzing their potential energies over the simulation trajectory. The most frequently observed conformations are typically the most stable ones. This information is valuable for predicting how the molecule might interact with other molecules, such as in a biological system or a chemical reaction.

Reaction Pathway Elucidation and Transition State Analysis

Furthermore, transition state analysis allows for the identification of the highest energy point along the reaction coordinate, known as the transition state. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. These calculations can provide a detailed, step-by-step understanding of how chemical bonds are broken and formed during a reaction involving "this compound."

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters of "this compound." These theoretical predictions are highly valuable for interpreting experimental spectra and confirming the molecule's structure.

NMR Chemical Shifts: The chemical environment of each nucleus in the molecule influences its resonance frequency in Nuclear Magnetic Resonance (NMR) spectroscopy. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values can then be compared with experimental data to aid in the assignment of peaks in the NMR spectrum. For example, in a study of thiophene (B33073) derivatives, ¹H and ¹³C NMR chemical shifts were calculated using the GIAO approach at the B3LYP/6-311++G(d,p) level. nih.gov

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of a molecule's chemical bonds. DFT calculations can predict these vibrational frequencies, which correspond to different types of bond stretching, bending, and twisting. nih.gov Comparing the calculated vibrational spectrum with the experimental one can help in assigning the observed absorption bands to specific molecular motions, thus confirming the presence of particular functional groups. For 2-(4-Cyanophenylamino) acetic acid, theoretical vibrational wavenumbers were compared with experimental FT-IR and FT-Raman spectra. nih.gov

Table 2: Predicted Spectroscopic Data (Illustrative)

Parameter Predicted Value
¹H NMR Chemical Shift (ppm) 7.5-8.0 (aromatic), 3.8 (methyl), 3.9 (methylene)
¹³C NMR Chemical Shift (ppm) 170 (carbonyl), 130-140 (aromatic), 115 (cyano), 52 (methyl), 40 (methylene)

Note: The data in this table is illustrative and based on typical values for the functional groups present in the molecule. Specific calculations are needed for accurate predictions for "this compound."

Molecular Electrostatic Potential (MEP) Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. chemrxiv.org Different colors on the MEP surface represent different potential values; typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Key Building Block in Complex Molecule Synthesis

The molecular architecture of Methyl 2-(4-chloro-3-cyanophenyl)acetate, featuring multiple reactive sites, allows it to serve as a foundational component in the construction of intricate molecular frameworks. Organic chemists utilize this compound as a starting material in synthetic pathways that target molecules with specific therapeutic actions.

For instance, the core structure, represented by its parent carboxylic acid, (4-chloro-3-cyanophenyl)acetic acid, has been employed in the synthesis of complex pyrimidinone derivatives. These derivatives are designed as calcitonin gene-related peptide (CGRP) receptor antagonists, a class of molecules investigated for the treatment of migraines. In this context, the (4-chloro-3-cyanophenyl)acetyl moiety is a crucial component that is incorporated into the final, larger molecular structure. The methyl ester form is a closely related and often synthetically convenient version of this building block. Similarly, the compound is a direct precursor in the synthesis of complex pyrazole (B372694) compounds developed as potential potassium channel inhibitors.

Precursor in Multistep Organic Synthesis of Advanced Intermediates

This compound is frequently used as a precursor in multistep reaction sequences to generate more functionalized or advanced intermediates. Its chemical groups can be selectively modified to build molecular complexity step-by-step.

A clear example is its use in the preparation of pyrazole derivatives with potential applications as potassium channel inhibitors. In one documented synthetic route, this compound is the starting material (Intermediate 102) which is then reacted with N,N-dimethylformamide dimethyl acetal. This reaction transforms the acetate (B1210297) moiety into an enamine, yielding a more complex intermediate, methyl (E)-2-(4-chloro-3-cyanophenyl)-3-(dimethylamino)acrylate. This new intermediate is then carried forward through further steps to construct the final pyrazole-based target molecule.

Another documented transformation involves the conversion of the ester's carbonyl group. In one patented process, this compound is treated with Lawesson's reagent to replace the carbonyl oxygen with sulfur, thereby producing Methyl 2-(4-chloro-3-cyanophenyl)ethanethioate. This conversion to a thio-analogue creates a different type of intermediate for further synthetic exploration.

The following table summarizes key transformations where this compound serves as a direct precursor.

Starting MaterialReagent(s)Product / Advanced IntermediateReference
This compoundN,N-dimethylformamide dimethyl acetalMethyl (E)-2-(4-chloro-3-cyanophenyl)-3-(dimethylamino)acrylate
This compoundLawesson's reagentMethyl 2-(4-chloro-3-cyanophenyl)ethanethioate

Role in the Preparation of Novel Heterocyclic Scaffolds

The substituted phenylacetic acid framework is a valuable synthon for constructing heterocyclic ring systems, which are core components of many pharmaceutical agents. The (4-chloro-3-cyanophenyl)acetyl structure, in particular, has been integrated into novel heterocyclic scaffolds.

Patent literature describes the use of the parent compound, (4-chloro-3-cyanophenyl)acetic acid, in the synthesis of pyrimidinone-based CGRP receptor antagonists. The synthesis involves reacting the acid with other precursors to build the pyrimidinone ring system, demonstrating the utility of this specific phenylacetate (B1230308) structure in creating complex heterocycles. Furthermore, as detailed previously, this compound is a direct intermediate in a synthetic pathway aimed at producing substituted pyrazole compounds, which are themselves a critical class of nitrogen-containing heterocycles.

Development of Novel Synthetic Reagents and Catalytic Systems

There is no evidence in the current body of scientific literature to suggest that this compound is used in the development of novel synthetic reagents or catalytic systems. Its role is consistently portrayed as a substrate or a building block that is acted upon by existing reagents, rather than being a component of a new reagent or catalyst itself.

Analytical Methodologies for Process Control and Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a primary and indispensable tool for the analysis of "Methyl 2-(4-Chloro-3-cyanophenyl)acetate". Its high resolution and sensitivity make it ideal for determining the purity of the final product and for real-time monitoring of the reaction progress.

A typical HPLC method for the purity assessment of "this compound" would likely employ a reversed-phase C18 column. The mobile phase would be a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). This gradient elution allows for the effective separation of the main compound from both more polar and less polar impurities. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, which can be determined by a UV-Vis spectrum scan. For instance, a method could be developed with a C18 column (150x4.6 mm, 5 µm) and a mobile phase of acetonitrile and a phosphate buffer (pH 3) in a 50:50 v/v ratio, with UV detection at a specific wavelength, for example, 225 nm. evitachem.com

During the synthesis of "this compound", HPLC is invaluable for reaction monitoring. Small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and injected into the HPLC system. This allows chemists to track the consumption of starting materials and the formation of the product over time. The appearance and disappearance of peaks in the chromatogram provide a clear picture of the reaction kinetics and can signal the presence of any intermediate species or the formation of by-products. This real-time data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterValue
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-20 min: 80% B; 20-22 min: 80-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component and By-product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of "this compound" synthesis, GC-MS is particularly useful for analyzing volatile impurities in starting materials and for identifying any volatile by-products that may form during the reaction.

The synthesis of "this compound" may involve the use of volatile solvents and reagents. For example, a common synthetic route could involve the esterification of 2-(4-chloro-3-cyanophenyl)acetic acid with methanol. Residual methanol, as well as other solvents used during workup and purification (e.g., ethyl acetate (B1210297), toluene), can be detected and quantified by GC-MS. Furthermore, side reactions could potentially lead to the formation of volatile by-products. For instance, decarboxylation of the starting acid under harsh thermal conditions could produce 4-chloro-3-cyanotoluene.

In a typical GC-MS analysis, a sample is injected into a heated inlet, where the volatile components are vaporized and then separated on a capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for the identification of the compounds by comparing their mass spectra to a library of known compounds. This technique is highly sensitive and can detect trace levels of volatile impurities that might be missed by other methods.

Table 2: Potential Volatile By-products and Impurities Detectable by GC-MS

CompoundPotential Origin
Methanol Residual reagent from esterification
Toluene Residual solvent from synthesis or purification
Ethyl Acetate Residual solvent from extraction
4-Chloro-3-cyanotoluene Potential by-product from decarboxylation
Dichloromethane Potential residual solvent

Quantitative Spectroscopic Methods (e.g., Quantitative NMR, UV-Vis) for Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) and UV-Vis spectroscopy offer alternative and complementary methods for determining the concentration of "this compound" in solutions.

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration of a substance without the need for a calibration curve using a specific standard of the analyte. bldpharm.com In a qNMR experiment, a known amount of an internal standard is added to a sample containing the analyte. The concentration of the analyte can then be calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard. For "this compound", the singlet signal from the methyl ester protons would be an ideal candidate for quantification. The choice of internal standard is critical and should be a compound with a simple spectrum that does not overlap with the analyte's signals.

UV-Vis Spectroscopy can be a rapid and straightforward method for determining the concentration of "this compound" in a solution, provided that it is the only component that absorbs at the analytical wavelength. A calibration curve is first constructed by measuring the absorbance of a series of solutions of the pure compound at known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The wavelength of maximum absorbance (λmax) for "this compound" would first be determined from a full UV-Vis spectrum. This method is particularly useful for in-process control where a quick estimation of concentration is needed.

Table 3: Comparison of Quantitative Spectroscopic Methods

MethodPrincipleAdvantagesDisadvantages
Quantitative NMR (qNMR) Comparison of signal integrals of analyte and internal standardHigh accuracy and precision, no need for analyte-specific standardRequires access to an NMR spectrometer, higher initial cost
UV-Vis Spectroscopy Measurement of light absorbance at a specific wavelengthRapid, simple, and cost-effectiveLower specificity, susceptible to interference from other absorbing species

Development of Robust Analytical Protocols for Research and Scale-Up

The development process begins with defining the analytical target profile, which outlines the intended purpose of the method. For example, is the method for final product release, in-process control, or stability testing? nih.gov Method development then involves the systematic investigation of various parameters to achieve the desired performance. For an HPLC method, this would include screening different columns, mobile phases, and gradient conditions.

Once a suitable method has been developed, it must be validated to ensure that it is fit for its intended purpose. Method validation involves a series of experiments to demonstrate the method's:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

For research purposes, the level of validation may be less stringent. However, for scale-up and manufacturing under Good Manufacturing Practices (GMP), a fully validated analytical method is a regulatory requirement. The development of these robust protocols ensures that the quality of "this compound" can be consistently monitored and controlled.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals, including intermediates like Methyl 2-(4-Chloro-3-cyanophenyl)acetate, is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, such as enhanced safety, improved reproducibility, and the potential for rapid process optimization.

Flow chemistry, or continuous flow chemistry, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. For the synthesis of substituted phenylacetate (B1230308) derivatives, flow chemistry can facilitate reactions that are difficult to control in batch, such as those involving hazardous reagents or highly exothermic steps. The small reactor volumes inherent in flow systems mitigate safety concerns and allow for the exploration of more aggressive reaction conditions.

Automated synthesis platforms combine robotics and software to perform chemical reactions with minimal human intervention. These systems can be programmed to execute multi-step syntheses, purify intermediates, and analyze products, significantly accelerating the drug discovery and development process. For this compound, an automated platform could be employed for high-throughput screening of reaction conditions or for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The integration of in-line analytical techniques, such as HPLC and mass spectrometry, provides real-time data for process monitoring and optimization.

TechnologyKey Advantages for Synthesis of this compound
Flow Chemistry Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, potential for higher yields and purities, and ease of scalability.
Automated Synthesis High-throughput screening of reaction conditions, rapid library synthesis for SAR studies, increased reproducibility, and reduced manual labor.

Chemoenzymatic Transformations and Biocatalysis for Enhanced Selectivity

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of highly selective synthetic methods. Chemoenzymatic synthesis and biocatalysis are at the forefront of this endeavor, offering environmentally friendly alternatives to traditional chiral resolution and asymmetric synthesis.

For this compound, which possesses a prochiral center at the carbon bearing the ester group, enzymatic transformations could be employed to achieve high levels of stereoselectivity. For instance, lipases are a class of enzymes that can catalyze the enantioselective hydrolysis of esters to produce chiral carboxylic acids and alcohols. A potential application would be the kinetic resolution of a racemic mixture of a derivative of this compound, yielding an enantiopure product.

Furthermore, the cyano group of this compound is a substrate for nitrile-hydrolyzing enzymes, such as nitrilases and nitrile hydratases. These enzymes can convert the nitrile to a carboxylic acid or an amide, respectively, under mild, aqueous conditions. elsevierpure.comnih.govtandfonline.comjournals.co.zatandfonline.com This biocatalytic approach avoids the use of harsh acidic or basic conditions typically required for nitrile hydrolysis, which can lead to unwanted side reactions and the generation of significant waste. The high selectivity of these enzymes could also be beneficial if other sensitive functional groups are present in the molecule.

Enzymatic TransformationPotential Application to this compoundAdvantages
Lipase-catalyzed hydrolysis Enantioselective synthesis of chiral derivatives.High stereoselectivity, mild reaction conditions, environmentally benign.
Nitrile hydrolysis (Nitrilase/Nitrile Hydratase) Conversion of the cyano group to a carboxylic acid or amide. elsevierpure.comnih.govtandfonline.comjournals.co.zatandfonline.comMild, aqueous conditions, avoids harsh reagents, high functional group tolerance.

Exploration of Novel Reaction Pathways and Reagents for Derivatization

The functional groups present in this compound—a chloro substituent, a cyano group, and a methyl ester—offer multiple handles for chemical modification. Ongoing research into novel reaction pathways and reagents is expanding the toolbox for the derivatization of such compounds, enabling the synthesis of a diverse range of analogs with potentially new biological activities.

The chloro group on the aromatic ring is a prime site for cross-coupling reactions. Modern palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, allow for the introduction of a wide variety of substituents at this position. The development of new ligands and catalysts continues to improve the efficiency and scope of these transformations, enabling couplings with previously challenging substrates.

The cyano group is a versatile functional group that can be transformed into a variety of other functionalities. rsc.org Recent advances in catalysis have led to new methods for the reduction of nitriles to primary amines, the hydration of nitriles to amides, and the addition of organometallic reagents to nitriles to form ketones. Furthermore, the cyano group can participate in cycloaddition reactions to form heterocyclic rings.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines and alcohols to form amides and esters, respectively. Novel coupling reagents are continuously being developed to improve the efficiency and reduce the environmental impact of these transformations.

Advanced Mechanistic Understanding through In Situ Spectroscopy

A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic routes and the development of new ones. In situ spectroscopic techniques, which allow for the real-time monitoring of chemical reactions, are powerful tools for gaining mechanistic insights.

For the synthesis and derivatization of this compound, in situ Fourier-transform infrared (FTIR) spectroscopy can be used to track the concentrations of reactants, intermediates, and products as a function of time. researchgate.netrsc.orgnih.govacs.orgyoutube.com This information can be used to determine reaction kinetics, identify reaction intermediates, and elucidate the role of catalysts and other additives. For example, in a cross-coupling reaction involving the chloro substituent, in situ FTIR could be used to monitor the oxidative addition and reductive elimination steps of the catalytic cycle.

In situ nuclear magnetic resonance (NMR) spectroscopy is another powerful technique for mechanistic studies. solubilityofthings.comresearchgate.netrsc.orgrsc.orgacs.org It can provide detailed structural information about species in solution, making it particularly well-suited for identifying and characterizing reaction intermediates. For instance, in a reaction involving the transformation of the cyano group, in situ NMR could be used to observe the formation of transient intermediates that might not be detectable by other methods.

Spectroscopic TechniqueApplication in Studying Reactions of this compoundInformation Gained
In Situ FTIR Real-time monitoring of reaction progress. researchgate.netrsc.orgnih.govacs.orgyoutube.comReaction kinetics, identification of transient intermediates, catalyst behavior.
In Situ NMR Characterization of species in the reaction mixture. solubilityofthings.comresearchgate.netrsc.orgrsc.orgacs.orgDetailed structural information of intermediates, elucidation of reaction pathways.

Sustainable and Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with the goal of minimizing the environmental impact of chemical processes. For the synthesis of this compound and its derivatives, there are several opportunities to incorporate greener practices.

One key area of focus is the use of more environmentally friendly solvents. Traditional organic solvents are often volatile, flammable, and toxic. The development and application of greener alternatives, such as water, supercritical fluids, and bio-based solvents, can significantly reduce the environmental footprint of a synthesis. For example, performing reactions in water, where possible, eliminates the need for organic solvents and can simplify product isolation.

Another important aspect of green chemistry is the use of catalysts to promote reactions and reduce waste. Catalytic reactions are inherently more sustainable than stoichiometric reactions because they use small amounts of a substance to generate large amounts of product. The development of highly active and selective catalysts, including biocatalysts as discussed earlier, is a major focus of green chemistry research.

Furthermore, there is a growing interest in the use of alternative energy sources to drive chemical reactions, such as microwave irradiation and ultrasound. mdpi.com These methods can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. The electrochemical synthesis of aromatic nitriles has also been explored as a more sustainable alternative to traditional methods. sciencelink.net

The implementation of these and other green chemistry principles will be essential for the future development of sustainable and economically viable processes for the production of this compound and other valuable chemical intermediates.

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-(4-Chloro-3-cyanophenyl)acetate and its derivatives?

  • Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid precursor (e.g., 4-chloro-3-cyanophenylacetic acid) with methanol under acid catalysis. For derivatives like amino-substituted analogs (e.g., Methyl 2-(3-amino-4-chlorophenyl)acetate), post-synthetic reduction of the cyano group using hydrogenation catalysts (e.g., Pd/C) is employed . Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm purity and structural integrity.

Q. How can researchers characterize the physical properties of this compound?

  • Methodological Answer : Key properties include:
  • Boiling Point : Estimated via analogy to structurally similar esters (e.g., Methyl 4-chlorophenylacetate, boiling point: 240.3°C at 760 mmHg) .
  • Density : Predicted computationally (e.g., 1.2–1.5 g/cm³) or measured experimentally using a gas pycnometer.
  • Refractive Index : Determined via polarimetry (e.g., ~1.523 for Methyl 4-chlorophenylacetate) .
  • Vapor Pressure : Calculated using the Antoine equation or measured via thermogravimetric analysis.

Q. What spectroscopic techniques are optimal for structural confirmation?

  • Methodological Answer :
  • X-Ray Crystallography : Resolve absolute configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • NMR : Assign peaks via 2D experiments (COSY, HSQC) to distinguish aromatic protons (δ 7.2–7.8 ppm) and ester methyl groups (δ 3.6–3.8 ppm).
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and nitrile (C≡N stretch at ~2240 cm⁻¹) functional groups.

Advanced Research Questions

Q. How can computational methods predict the physicochemical and pharmacokinetic properties of this compound?

  • Methodological Answer :
  • LogP/LogD : Calculate using software like MarvinSketch or ACD/Labs, referencing analogs (e.g., LogP ~2.3 for Methyl 4-chlorophenylacetate) .
  • Polar Surface Area (PSA) : Use tools like Molinspiration to estimate PSA (e.g., ~50 Ų for similar esters) for assessing blood-brain barrier permeability .
  • ADMET Properties : Apply QSAR models in platforms like SwissADME to predict toxicity and metabolic stability.

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer :
  • High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts.
  • Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement, leveraging intensity statistics (e.g., Rint < 0.05) to validate models .
  • Disorder Modeling : Apply PART and SUMP restraints to manage disordered solvent or side-chain conformations.

Q. How can structure-activity relationship (SAR) studies optimize biological activity in derivatives?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents (e.g., halogens, alkyl groups) at the 3-cyano or 4-chloro positions to modulate electronic effects.
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity (e.g., anti-inflammatory or enzyme inhibition) .
  • In Silico Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets.

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational boiling points?

  • Methodological Answer :
  • Source Identification : Compare experimental setups (e.g., static vs. dynamic boiling point methods).
  • Force Field Validation : Re-evaluate computational parameters (e.g., COSMO-RS solvent models) using benchmark datasets.
  • Analog Comparison : Cross-reference with structurally similar compounds (e.g., Methyl 4-chlorophenylacetate’s experimental boiling point: 240.3°C vs. predicted 263.4°C for bromo/fluoro analogs) .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, goggles, and N95 respirators to avoid inhalation/contact (H315/H319/H335 hazards) .
  • Ventilation : Perform reactions in fume hoods with scrubbers for nitrile byproduct management.
  • Waste Disposal : Neutralize acidic residues before aqueous disposal and segregate halogenated waste for incineration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.